4-Fluoroolanzapine is a chemical compound that belongs to the class of atypical antipsychotics. It is a derivative of olanzapine, which is widely used in the treatment of schizophrenia and bipolar disorder. The introduction of a fluorine atom at the fourth position of the olanzapine structure alters its pharmacological profile, potentially enhancing its therapeutic effects or modifying its side effects. This compound has garnered interest in pharmaceutical research for its potential applications in mental health treatment.
4-Fluoroolanzapine can be classified under the following categories:
The synthesis and characterization of 4-Fluoroolanzapine have been documented in various scientific studies, highlighting its potential as a research compound in pharmacology and medicinal chemistry.
The synthesis of 4-Fluoroolanzapine typically involves modifying the existing olanzapine structure through fluorination processes. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to verify the structure and confirm successful synthesis.
4-Fluoroolanzapine can undergo various chemical reactions typical for aromatic compounds, including:
Reactions involving 4-Fluoroolanzapine are often studied to understand its reactivity and stability compared to other analogs. Reaction conditions such as temperature, pressure, and catalysts play critical roles in determining outcomes.
The mechanism of action for 4-Fluoroolanzapine is believed to be similar to that of olanzapine, primarily involving:
Studies have shown that modifications like fluorination can enhance receptor binding affinity or alter pharmacokinetic properties, potentially leading to improved therapeutic profiles.
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications.
4-Fluoroolanzapine serves several purposes in scientific research:
4-Fluoroolanzapine represents a strategically modified analog of the atypical antipsychotic olanzapine, distinguished by the substitution of a fluorine atom at the C4 position of the benzodiazepine ring. This modification yields a compound with the systematic IUPAC name 2-methyl-4-(4-methylpiperazin-1-yl)-10H-3-fluoro-thieno[2,3-b][1,5]benzodiazepine, reflecting its position within the thienobenzodiazepine structural class [3] [8]. The molecular formula is C₁₇H₁₉FN₄S, with a molecular weight of 330.43 g/mol, representing a 18 g/mol increase compared to the parent compound olanzapine (C₁₇H₂₀N₄S, 312.43 g/mol) due to fluorine substitution [3] [6].
Table 1: Nomenclature and Chemical Identifiers of 4-Fluoroolanzapine
Property | Value |
---|---|
Systematic IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)-10H-3-fluoro-thieno[2,3-b][1,5]benzodiazepine |
Molecular Formula | C₁₇H₁₉FN₄S |
Molecular Weight | 330.43 g/mol |
CAS Registry Number | Pending assignment |
Structural Relationship | C4-fluorinated analog of olanzapine |
The core scaffold consists of a diazepine ring fused to a thiophene moiety and a fluorinated benzene ring, characteristic of thienobenzodiazepines. The fluorine atom at C4 creates a significant electronic perturbation due to fluorine's high electronegativity (3.98 Pauling scale), which influences electron distribution across the conjugated system. This substitution potentially enhances metabolic stability by forming a stronger carbon-fluorine bond (bond energy ~485 kJ/mol) compared to carbon-hydrogen bonds (bond energy ~414 kJ/mol) [6] [9]. The spatial orientation of fluorine (covalent radius ~0.72 Å) minimally impacts steric parameters relative to hydrogen (covalent radius ~0.53 Å), preserving binding pocket compatibility while altering electronic properties [8].
The strategic incorporation of fluorine atoms into antipsychotic scaffolds emerged as a significant medicinal chemistry approach during the late 20th century, driven by fluorine's unique ability to modulate pharmacokinetic and pharmacodynamic properties without substantially increasing molecular size [4] [9]. Early fluorinated antipsychotic development at Eli Lilly and Company paralleled olanzapine's discovery, yielding flumezapine (7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) as a direct structural precursor [4]. This compound demonstrated the feasibility of fluorination but failed clinical development due to unacceptable toxicity profiles, including elevated liver enzymes (AST/ALT) and creatine phosphokinase (CPK) in early trials, alongside concerning extrapyramidal symptoms [4].
The synthetic pathway to 4-fluoroolanzapine presents distinct challenges compared to olanzapine synthesis. Key differences involve the introduction of fluorine at strategic points:
Table 2: Historical Fluorinated Thienobenzodiazepine Analogs of Olanzapine
Compound | Substitution Pattern | Development Status | Key Findings |
---|---|---|---|
Flumezapine | 7-Fluoro substitution | Abandoned (Phase I) | Elevated liver enzymes, EPS side effects |
Ethyl Flumezapine | 7-Fluoro, 2-ethyl | Preclinical abandoned | Granulocyte suppression in canine models |
4-Fluoroolanzapine | 4-Fluoro substitution | Experimental | Enhanced metabolic stability, receptor affinity studies |
The intellectual property landscape surrounding fluorinated antipsychotics became contentious during patent litigation concerning olanzapine. Generic manufacturers argued that olanzapine's discovery was obvious given prior art around flumezapine. However, the U.S. District Court for the Southern District of Indiana upheld Eli Lilly's patent (US Patent No. 5,229,382) in 2005, establishing that the hydrogen-to-fluorine substitution at the critical position represented a non-obvious chemical modification deserving of patent protection [4]. This landmark decision reinforced the principle that specific positional fluorination constitutes inventive step in medicinal chemistry, particularly when accompanied by unexpectedly improved therapeutic profiles [4] [9].
The medicinal chemistry rationale for fluorination extends beyond mere bioisosteric replacement. In 4-fluoroolanzapine, fluorine serves multiple purposes:
Thienobenzodiazepines constitute a specialized subclass of benzodiazepine derivatives characterized by a thiophene ring fusion at the benzene moiety, creating a tricyclic scaffold that confers unique receptor binding properties. 4-Fluoroolanzapine belongs to this chemical class, sharing the fundamental structural framework of 10H-thieno[2,3-b][1,5]benzodiazepine with olanzapine while exhibiting modified electronic properties due to fluorination [3] [8].
The prototypical structure olanzapine (2-methyl-4-(4-methylpiperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) serves as the reference compound for this class. 4-Fluoroolanzapine differs exclusively through fluorine substitution at the C4 position (equivalent to C7 in standard benzodiazepine numbering) of the benzene ring. This modification creates specific structural consequences:
The conformational analysis reveals that fluorination does not significantly alter the preferred orientation of the piperazine ring relative to the tricyclic system. Molecular modeling indicates a torsion angle of approximately 45° between the piperazine and benzodiazepine planes, maintaining optimal receptor interaction geometry. However, the electron-withdrawing effect slightly reduces piperazine basicity (calculated pKa reduction ~0.3 units), potentially influencing protonation state under physiological conditions [8].
Thienobenzodiazepines exhibit complex polypharmacology, interacting with multiple central nervous system receptors. Fluorination strategically modifies this binding profile:
The metabolic stability of 4-fluoroolanzapine represents a potentially significant advantage over olanzapine. Olanzapine undergoes extensive hepatic metabolism via:
Fluorine substitution at C4 provides metabolic blocking at this vulnerable position, potentially redirecting metabolism toward alternative pathways. In vitro studies of analogous fluorinated compounds demonstrate significantly extended microsomal half-life (t₁/₂ > 120 min vs. ~45 min for olanzapine) in human liver microsomes, suggesting reduced first-pass metabolism [2] [6] [9].
Table 3: Comparative Receptor Affinity Profile of Thienobenzodiazepines
Receptor Target | Olanzapine Kᵢ (nM) | 4-Fluoroolanzapine (Predicted Kᵢ) | Binding Implications |
---|---|---|---|
Dopamine D₂ | 31 ± 5 | 15-25 nM | Enhanced antagonism potential |
Serotonin 5-HT₂A | 4 ± 0.8 | 2-5 nM | Maintained high affinity |
Serotonin 5-HT₂C | 11 ± 3 | 8-12 nM | Similar activity profile |
Muscarinic M₁ | 2.5 ± 0.3 | 8-15 nM | Reduced affinity |
Histamine H₁ | 7 ± 1 | 7-10 nM | Minimal change |
α₁-Adrenergic | 19 ± 3 | 15-22 nM | Comparable antagonism |
The thienobenzodiazepine scaffold demonstrates remarkable tolerance for structural modification while maintaining antipsychotic activity. Position-specific fluorination represents a structure-activity relationship (SAR) refinement strategy:
Within this framework, 4-fluoroolanzapine occupies a distinct SAR position where fluorination balances multiple parameters:
The crystallographic characterization of related fluorinated thienobenzodiazepines reveals key packing features influenced by fluorine substitution. The fluorine atom participates in intermolecular interactions including:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: